molecular formula C23H27N3O4 B2736097 1-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one CAS No. 1252851-86-7

1-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B2736097
CAS No.: 1252851-86-7
M. Wt: 409.486
InChI Key: MLOADXHDTYFORZ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted at position 1 with a 4-methoxyphenyl group and at position 4 with a piperazine-1-carbonyl moiety. The piperazine ring is further substituted with another 4-methoxyphenyl group.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-29-20-7-3-18(4-8-20)24-11-13-25(14-12-24)23(28)17-15-22(27)26(16-17)19-5-9-21(30-2)10-6-19/h3-10,17H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOADXHDTYFORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrrolidin-2-one core, which is substituted with methoxyphenyl and piperazine moieties. The molecular formula is C23H30N4O3C_{23}H_{30}N_{4}O_{3} with a molecular weight of approximately 402.51 g/mol. The structural representation can be summarized as follows:

Property Value
Molecular FormulaC23H30N4O3
Molecular Weight402.51 g/mol
Melting PointNot specified
SolubilityNot specified

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives exhibiting similar piperazine and methoxyphenyl substitutions have shown significant cytotoxicity against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values for these compounds were reported to be lower than that of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with related thiazole-bearing compounds. For example, certain analogues demonstrated substantial anticonvulsant effects in animal models, suggesting that modifications in the piperazine moiety may enhance efficacy against seizure disorders . The SAR analysis indicated that specific substitutions on the phenyl rings significantly influence anticonvulsant activity.

Neuroprotective Effects

In vivo studies have demonstrated that compounds similar to this compound exhibit neuroprotective properties. For instance, one study reported that a related compound significantly prolonged survival times in mice subjected to acute cerebral ischemia, highlighting its potential for treating neurodegenerative conditions .

Case Studies

  • Anticancer Activity :
    • A study evaluated several derivatives of piperazine-based compounds for their cytotoxic effects on cancer cell lines. The findings suggested that the presence of methoxy groups enhanced the antiproliferative activity significantly .
  • Neuroprotection :
    • In a preclinical model, a derivative similar to the target compound was tested for its neuroprotective effects against ischemic injury. Results indicated a marked reduction in mortality rates among treated subjects compared to controls, showcasing its therapeutic potential in neuroprotection .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Pyrrolidin-2-one Core : Essential for maintaining biological activity.
  • Methoxy Substituents : Enhance lipophilicity and receptor binding affinity.
  • Piperazine Moiety : Critical for interaction with biological targets such as serotonin receptors and may influence pharmacokinetics.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine Substitution Variants

Table 1: Key Structural Variations in Piperazine Substituents
Compound Name/ID Piperazine Substituent Key Properties/Activities References
Target Compound 4-Methoxyphenyl High lipophilicity, potential CNS activity
1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazinyl}carbonyl)pyrrolidin-2-one 3-Trifluoromethylphenyl Enhanced receptor affinity (electron-withdrawing group)
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine 2-Chloropyridine-3-carbonyl Antagonist activity (e.g., 5-HT1A receptors)
1-(4-Methoxyphenyl)-4-(4-Nitrophenyl)piperazine 4-Nitrophenyl Intermediate for aminophenyl derivatives
p-MPPI/p-MPPF p-Iodo/p-fluoro benzamidoethyl 5-HT1A receptor antagonism
  • Trifluoromethyl Analogs : The trifluoromethyl group (e.g., ) increases metabolic stability and binding affinity due to its electron-withdrawing nature and lipophilicity.
  • Chloro/Nitro Substituents : Electron-withdrawing groups (e.g., ) may reduce bioavailability but serve as intermediates for further functionalization.
  • Benzamidoethyl Derivatives : Compounds like p-MPPI exhibit competitive antagonism at serotonin receptors, suggesting the target compound may share similar pharmacological pathways .

Core Heterocycle Modifications

Table 2: Variations in Core Heterocycles
Compound Name/ID Core Structure Key Modifications Activities References
Target Compound Pyrrolidin-2-one N/A N/A
1-(4-Chlorophenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)benzimidazol-2-yl)pyrrolidin-2-one Benzimidazole-pyrrolidinone Benzimidazole substitution Antifungal/antibiotic
4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Pyrazole-piperazine Pyrazole ring for conformational rigidity Antiproliferative
1-(4-(1H-Indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine Pyrimidine Pyrimidine-thione derivatives Antiproliferative
  • Pyrazole/Pyrimidine Derivatives : These heterocycles () may improve metabolic stability or target kinase pathways.

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